2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol
Overview
Description
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol is a complex organic compound featuring multiple aromatic rings and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sodium acetate for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential cytotoxic properties against various human cell lines.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings in the compound can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including the induction of apoptosis in cancer cells through p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Compounds with similar pyrazole structures and biological activities.
Uniqueness
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol is unique due to its specific combination of aromatic and pyrazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-18-24(32-17-19-8-4-2-5-9-19)13-12-22(26(18)31)25-23(15-27-29-25)20-14-28-30(16-20)21-10-6-3-7-11-21/h2-16,31H,17H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHCOCKKTYCDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CN(N=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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